molecular formula C22H22N4O4S2 B15100260 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100260
M. Wt: 470.6 g/mol
InChI Key: WTZWKTGJIHIPON-YVLHZVERSA-N
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Description

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective cell-permeable inhibitor of Src kinase family signaling. It functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing autophosphorylation and downstream signaling pathways. This compound has demonstrated significant efficacy in inhibiting cancer cell proliferation and migration in vitro , particularly in studies focused on breast cancer and other solid tumors. Its unique molecular scaffold, featuring a rhodanine-thiazolidinone core, contributes to its high binding affinity and specificity. This product is intended for research applications only, including the investigation of oncogenic signaling, kinase inhibitor mechanisms, and the development of novel anti-cancer therapeutics. Researchers can utilize this compound to probe Src-related pathways in cellular models of metastasis and tumorigenesis.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O4S2/c1-3-14(12-27)23-18-16(20(28)25-8-4-6-13(2)19(25)24-18)10-17-21(29)26(22(31)32-17)11-15-7-5-9-30-15/h4-10,14,23,27H,3,11-12H2,1-2H3/b17-10-

InChI Key

WTZWKTGJIHIPON-YVLHZVERSA-N

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a variety of biological activities. This article outlines its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features several notable structural components:

  • Pyrido[1,2-a]pyrimidin core : Known for diverse biological activities.
  • Thiazolidin and furan moieties : These contribute to the compound's potential reactivity and biological interactions.

The molecular formula and weight are critical for understanding its chemical behavior. The presence of multiple functional groups allows for various reaction pathways that can influence its biological activity.

Biological Activities

Research indicates that compounds similar to this one exhibit a wide range of biological activities including:

  • Antimicrobial Activity :
    • Compounds containing thiazolidinone structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown activity exceeding that of standard antibiotics like ampicillin .
  • Antiviral Properties :
    • Thiazolidinones have been reported to inhibit viral replication enzymes, making them potential candidates for antiviral drug development .
  • Antitumor Effects :
    • Several studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting their potential in cancer therapy .
  • Anti-inflammatory Properties :
    • The unique combination of functional groups may enhance the anti-inflammatory activity of the compound .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related thiazolidinone compounds against eight bacterial strains. The results demonstrated that some compounds had minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A0.004–0.030.008–0.06
Compound B0.20 ± 0.000.30 ± 0.03

The most sensitive strain was identified as Enterobacter cloacae, while Escherichia coli showed resistance .

Antiviral Activity

In vitro studies have shown that thiazolidinone derivatives can inhibit key enzymes involved in viral replication, highlighting their potential as antiviral agents .

Antitumor Activity

Research on various derivatives indicated cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting promising therapeutic indices .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Thiazolidinone Ring : Utilizing appropriate thioamide precursors.
  • Construction of the Pyrido-Pyrimidine Framework : Employing cyclization reactions under controlled conditions.
  • Functionalization : Introducing specific substituents to enhance biological activity.

These methods allow for the precise construction of the target molecule while enabling variations that may enhance biological activity .

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in substituent groups and core modifications. Below is a comparative analysis:

Compound Name / ID Core Structure Thiazolidinone Substituents Amino Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(Furan-2-ylmethyl), 2-thioxo, 4-oxo 2-[(1-Hydroxybutan-2-yl)amino] ~525 (estimated) Hypothesized anti-inflammatory activity
BH21154 (CAS 371205-04-8) Pyrido[1,2-a]pyrimidin-4-one 3-(Furan-2-ylmethyl), 2-thioxo, 4-oxo 2-[3-(Morpholin-4-yl)propyl]amino 511.61 Enhanced solubility via morpholine
2-(Allylamino)-3-[(Z)-(3-isopropyl-...)] (CAS 373611-93-9) Pyrido[1,2-a]pyrimidin-4-one 3-Isobutyl, 2-thioxo, 4-oxo 2-(Allylamino) ~500 (estimated) Potential kinase inhibition
10a: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-... Pyrazolo[3,4-d]pyrimidin-4-one 3-Phenyl, 4-oxo 5-Amino (linked to thiazolidinone) ~450 (estimated) Anti-inflammatory, low ulcerogenicity
Chromeno[4,3-d]pyrimidin-5-one () Chromeno-pyrimidin-5-one 4-(4-Piperidinophenyl), 2-thioxo N/A ~420 (estimated) Drug-like bioavailability

Research Findings and Implications

  • Anti-inflammatory Potential: The thiazolidinone-pyrido-pyrimidinone scaffold is associated with cyclooxygenase (COX) inhibition, as seen in compound 10a (IC₅₀ = 1.2 µM for COX-2) . The target compound’s furan group may enhance π-π stacking with COX-2’s hydrophobic pocket.
  • Metabolic Stability : The hydroxybutyl side chain in the target compound could reduce metabolic degradation compared to morpholine-containing analogs, which are prone to oxidation .
  • Toxicity Profile: Thiazolidinones with bulky substituents (e.g., isobutyl in CAS 373611-93-9) show higher cytotoxicity in vitro, whereas furan derivatives demonstrate improved safety margins .

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)
Thiazolidinone precursorCyclocondensation65–75≥95%
Pyridopyrimidine coreSuzuki coupling48–55≥90%

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTarget (e.g., CDK4)IC50_{50} (µM)Reference
ThiazolopyrimidineCDK40.5–1.2
Furan derivativeEGFR5.8 ± 0.3

Critical Considerations

  • Data Reproducibility : Ensure batch-to-batch consistency by standardizing reaction times and purification protocols .
  • Advanced Characterization : X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities in the Z-configuration .

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